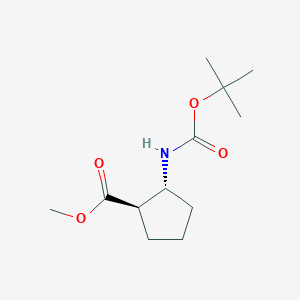
Methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes functionalization to introduce the necessary functional groups.
Amino Group Introduction: The amino group is introduced through a series of reactions, such as amination or reductive amination.
tert-Butoxycarbonyl Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the Boc-protected amine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Deprotection: Commonly achieved using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Deprotection: Produces the free amine and carbon dioxide.
Substitution: Results in the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate depends on its specific application. In general, the compound acts as a protected intermediate, allowing for selective reactions to occur without interference from the amino group. The Boc protecting group stabilizes the molecule and prevents unwanted side reactions, facilitating the synthesis of target compounds.
Comparison with Similar Compounds
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate can be compared with other Boc-protected amino acid derivatives, such as:
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
The uniqueness of Methyl(1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate lies in its specific ring size and stereochemistry, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1 |
InChI Key |
LVSNFSRSQZFNPY-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















